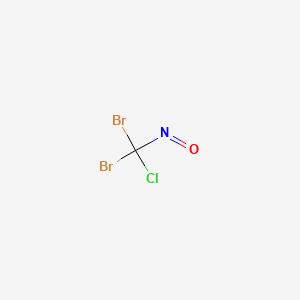
1-Benzyl-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to a dihydropyridine ring, with a nitrile group at the third position.
Métodos De Preparación
The synthesis of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired dihydropyridine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-3-carbonitrile derivatives, while reduction can produce 1-benzyl-1,6-dihydropyridine-3-amine.
Aplicaciones Científicas De Investigación
1-Benzyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel blockers, as dihydropyridines are known to interact with these channels.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of antihypertensive drugs, is ongoing.
Industry: It is used in the production of dyes and pigments, leveraging its ability to form stable color complexes
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
Comparación Con Compuestos Similares
1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and nicardipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For instance:
Nifedipine: Known for its potent vasodilatory effects.
Amlodipine: Has a longer half-life, making it suitable for once-daily dosing.
Nicardipine: Used in the treatment of angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Propiedades
| 74124-15-5 | |
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-benzyl-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-7,11H,8,10H2 |
Clave InChI |
DNYHXNRSBCLVJD-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=CN1CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)


